![molecular formula C22H25N7O2 B610040 (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide CAS No. 952021-60-2](/img/structure/B610040.png)
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
描述
The compound (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a structurally complex molecule featuring a tricyclic core fused with heterocyclic rings, a cyclohexyl-substituted amino group, and a 1-methylpyrazole moiety.
准备方法
合成路线和反应条件: PF-00477736 通过多步合成过程合成,该过程涉及关键中间体的形成及其随后的偶联。合成路线通常包括制备吡唑衍生物,然后将其与二氮杂茚并吲哚中间体偶联。 最终产物通过纯化和结晶获得 .
工业生产方法: PF-00477736 的工业生产涉及将实验室合成过程放大。这包括优化反应条件,例如温度、压力和溶剂体系,以确保高产率和纯度。 使用连续流动反应器和自动化系统可以提高生产过程的效率和可重复性 .
化学反应分析
反应类型: PF-00477736 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生各种取代类似物 .
科学研究应用
Cancer Therapy
PF-00477736 has been extensively studied for its potential use in cancer therapy due to its mechanism of inhibiting Chk1. This inhibition can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Research indicates that compounds like PF-00477736 can enhance the efficacy of existing treatments by disrupting the cancer cell's ability to repair DNA damage, leading to increased apoptosis in tumor cells .
Anti-Tumor Activity
The compound has shown promising results in preclinical studies regarding its anti-tumor activity. For instance, studies have reported that derivatives of pyrazole structures exhibit significant anti-tumor effects with IC50 values reaching nanomolar levels . The structural modifications present in PF-00477736 may contribute to its enhanced biological activity compared to other compounds.
Study on Sensitization of Tumor Cells
A study published in Cancer Research demonstrated that PF-00477736 significantly increased the sensitivity of various cancer cell lines to DNA-damaging agents such as gemcitabine and cisplatin. The results indicated a marked decrease in cell viability when these agents were used in conjunction with PF-00477736 compared to their use alone .
In Vivo Efficacy
In vivo studies using mouse models have shown that administration of PF-00477736 prior to chemotherapy led to a reduction in tumor size and improved overall survival rates compared to control groups receiving chemotherapy alone. This suggests that the compound not only enhances the effectiveness of existing cancer treatments but may also have potential as a standalone therapeutic agent .
Future Research Directions
Further research is warranted to explore:
- Combination Therapies : Investigating PF-00477736 in combination with various chemotherapeutic agents across different cancer types.
- Mechanistic Studies : Understanding the detailed molecular pathways affected by Chk1 inhibition.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
作用机制
PF-00477736 通过抑制检查点激酶 1 (Chk1) 发挥作用,Chk1 是参与 DNA 损伤反应途径的关键酶。通过抑制 Chk1,PF-00477736 消除由 DNA 损伤引起的细胞周期停滞,使细胞能够继续通过细胞周期并发生凋亡。 这种机制增强了 DNA 损伤性化疗药物的细胞毒性,使其成为抗癌治疗的有价值化合物 .
类似化合物:
AZD7762: 另一种具有类似特性的 Chk1 抑制剂,但选择性和效力不同。
Rabusertib (LY2603618): 一种具有不同化学结构和作用机制的 Chk1 抑制剂。
MK-8776 (SCH 900776): 一种具有不同药代动力学和药效学特征的 Chk1 抑制剂.
独特性: PF-00477736 由于其对检查点激酶 1 相对于检查点激酶 2 和其他激酶的高度选择性而独一无二。这种选择性减少了脱靶效应,并增强了其治疗潜力。 此外,PF-00477736 在临床前研究中显示出令人鼓舞的结果,特别是在与其他化疗药物联合使用时 .
相似化合物的比较
Structural Analogues from Pharmacopeial Forum (2017)
The compounds listed in (m, n, o) share a backbone of acetamide derivatives with phenoxy and tetrahydro-pyrimidinyl substituents. While distinct from the target compound, their stereochemical complexity and functional groups offer insights:
Key Findings :
- The target compound’s 1-methylpyrazole group may enhance kinase selectivity compared to the 2,6-dimethylphenoxy groups in compounds m/n/o, which are typical in protease inhibitors .
- The tricyclic core likely improves membrane permeability versus the linear hexan chain in m/n/o, but may reduce solubility .
- Stereochemical differences (e.g., (2R) vs. (2S)) could drastically alter binding kinetics, as seen in protease inhibitors where stereochemistry governs substrate affinity .
Comparison with Catechins ()
For example:
- EGCG’s gallate group enhances antioxidant capacity, whereas the target compound’s cyclohexyl group may optimize hydrophobic interactions in binding pockets .
- Both classes rely on rigid core structures (flavanol vs. tricyclic) for stability, but catechins lack nitrogen-rich heterocycles critical for enzyme inhibition .
生物活性
The compound (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of the compound has been explored using various methods to optimize yield and purity. The compound was synthesized through a multi-step process involving cyclization and functionalization reactions. Key steps included the use of specific solvents and reagents to enhance the reaction efficiency and product yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (lung) | 0.20 |
MCF-7 (breast) | 1.25 |
HeLa (cervical) | 1.03 |
The compound's mechanism involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
The compound acts primarily through:
- Inhibition of Protein Kinases : It selectively inhibits PI3Kα and mTOR pathways, which are crucial for cell growth and survival.
- Induction of Apoptosis : The compound has been observed to upregulate pro-apoptotic factors like BAX while downregulating anti-apoptotic proteins such as Bcl-2 in treated cells .
Case Studies
In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the compound's ability to penetrate tissues effectively and exert its effects at low doses .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- Cyclohexyl Group : Enhances lipophilicity, aiding in cellular uptake.
- Triazine Core : Contributes to the binding affinity towards target proteins involved in cancer progression.
A series of analogs were synthesized to evaluate their potency relative to the parent compound, revealing that modifications in the side chains could significantly alter biological activity.
属性
IUPAC Name |
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXUOWTGYUVGA-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025875 | |
Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952021-60-2 | |
Record name | PF 00477736 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-477736 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-477736 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-477736 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。